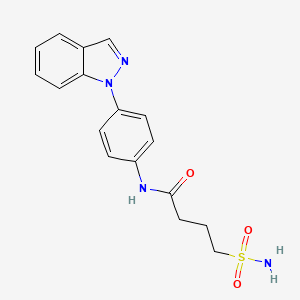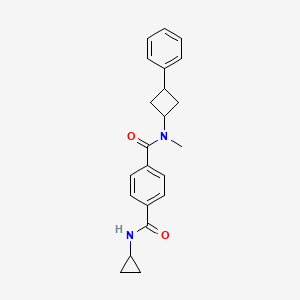![molecular formula C14H24N2O4 B7434591 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid, also known as CB6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in various fields of science. CB6 is a cyclic peptide that contains a cyclobutane ring and a hexanoyl side chain. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid is not fully understood, but it is believed to be due to its ability to interact with cell membranes and other biomolecules. This compound has been shown to bind to lipid bilayers and alter their properties, which may play a role in its drug delivery capabilities. This compound has also been shown to interact with proteins and other biomolecules, although the specific mechanisms of these interactions are still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been shown to have potential as a drug delivery vehicle, due to its ability to bind to and transport drugs across cell membranes. This compound has also been shown to have potential as a biomaterial, due to its unique mechanical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid in lab experiments is its versatility. This compound can be synthesized in a variety of ways and can be used in a wide range of applications, from drug discovery to biomaterials to nanotechnology. However, one limitation of this compound is its cost. This compound is a synthetic peptide that can be expensive to produce in large quantities, which may limit its use in some applications.
Direcciones Futuras
There are many potential future directions for research on 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid. One area of interest is in drug delivery, where this compound has shown promise as a drug carrier. Researchers may explore ways to optimize the drug delivery capabilities of this compound, such as by modifying its structure or by combining it with other materials. Another area of interest is in biomaterials, where this compound has been used to create hydrogels and other materials with unique mechanical properties. Researchers may explore ways to further optimize the mechanical properties of this compound-based biomaterials, such as by modifying the peptide sequence or by combining this compound with other materials. Finally, researchers may explore ways to better understand the mechanism of action of this compound, which could lead to new applications and potential therapeutic uses.
Métodos De Síntesis
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the cyclobutane ring and hexanoyl side chain are added to the growing peptide chain one amino acid at a time. In solution-phase peptide synthesis, the cyclobutane ring and hexanoyl side chain are added to the amino acid before it is added to the growing peptide chain.
Aplicaciones Científicas De Investigación
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been used in a variety of scientific research applications, including drug discovery, biomaterials, and nanotechnology. In drug discovery, this compound has been shown to have potential as a drug carrier due to its ability to bind to and transport drugs across cell membranes. In biomaterials, this compound has been used to create hydrogels and other materials with unique mechanical properties. In nanotechnology, this compound has been used to create self-assembling nanotubes and other nanostructures.
Propiedades
IUPAC Name |
3-[6-(cyclobutanecarbonylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-12(15-10-8-13(18)19)7-2-1-3-9-16-14(20)11-5-4-6-11/h11H,1-10H2,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPEBOCEFQGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)